molecular formula C18H13N5O4 B2502557 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1797267-71-0

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2502557
CAS No.: 1797267-71-0
M. Wt: 363.333
InChI Key: DSMUJAULUKHLHO-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research, medicine, and industry. The structure of this compound includes a furan ring, an oxadiazole ring, and a pyridazine ring, making it a unique entity for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic reactions. The starting materials often include furfuryl alcohol, an appropriate oxadiazole precursor, and phenylhydrazine derivatives. The synthesis involves several key reactions:

  • Formation of furan ring: The synthesis begins with the preparation of furfuryl alcohol from furfural through a reduction process.

  • Construction of oxadiazole ring: A cyclization reaction of the appropriate precursor forms the 1,2,4-oxadiazole ring.

  • Attachment of phenyl group: The phenyl group is introduced through a coupling reaction, often involving a catalyst.

  • Formation of pyridazine ring: The final step involves the construction of the pyridazine ring, usually through a condensation reaction with a hydrazine derivative.

Industrial Production Methods

In industrial settings, the production methods are scaled up using continuous flow chemistry techniques. This allows for improved yields and enhanced safety. The use of automated reactors and optimized conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: It can be oxidized to form additional functional groups or to modify its existing structure.

  • Reduction: Reduction reactions can transform the oxadiazole ring, making it more reactive for further chemical modifications.

  • Substitution: The furan and phenyl rings can undergo substitution reactions, introducing new substituents that can alter the compound's properties.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

Major products from these reactions include derivatives with modified functional groups that enhance the compound’s applicability in different fields. Oxidation often leads to carbonyl-containing derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is used in a variety of research areas:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential in enzyme inhibition and interaction with biological macromolecules.

  • Medicine: Investigated for its anti-inflammatory, antimicrobial, and potential anticancer properties.

  • Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action involves its interaction with molecular targets such as enzymes and receptors. Its multi-ring structure allows it to fit into active sites of enzymes, inhibiting their activity. Pathways involved include inhibition of enzymatic reactions that contribute to disease progression.

Comparison with Similar Compounds

Similar compounds include those with comparable ring structures, such as:

  • N-(2-((3-(furan-2-yl)-1,2,4-triazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compared to these, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide offers a unique blend of chemical stability and reactivity, making it particularly valuable for diverse applications.

This is just the tip of the iceberg. The compound's full potential can only be appreciated through continued research and exploration.

Ready to dive deeper into any of these sections?

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c24-15-8-7-13(21-22-15)18(25)19-12-5-2-1-4-11(12)10-16-20-17(23-27-16)14-6-3-9-26-14/h1-9H,10H2,(H,19,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMUJAULUKHLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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